molecular formula C6H9ClN2S B1363096 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride CAS No. 28176-16-1

4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride

Cat. No.: B1363096
CAS No.: 28176-16-1
M. Wt: 176.67 g/mol
InChI Key: KAHPDWLNROMIHC-UHFFFAOYSA-N
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Description

“4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride” is a chemical compound with the molecular formula C6H9ClN2S . Its molecular weight is 176.67 g/mol . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring with two methyl groups attached at the 4 and 6 positions, a thione group at the 2 position, and a hydrochloride group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 176.67 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor .

Scientific Research Applications

Synthesis and Biological Evaluation

4,6-Dimethyl-1H-pyrimidine-2-thione has been utilized in the synthesis of various pyrimidine derivatives, showcasing its versatility in chemical transformations. For instance, Sayed et al. (2006) demonstrated its use in preparing pyrimidine derivatives with promising antimicrobial activity, highlighting its potential in developing new antimicrobial agents (H. Sayed, A. H. Shamroukh, & A. E. Rashad, 2006).

Structural and Spectroscopic Studies

The compound also plays a crucial role in structural chemistry, as seen in the study by Battistuzzi et al. (2001), where it was part of a rhenium(V) complex, allowing for detailed spectroscopic and structural analysis. This research contributes to our understanding of metal-ligand interactions and coordination chemistry (G. Battistuzzi, M. Cannio, M. Saladini, & R. Battistuzzi, 2001).

Theoretical Computational Analysis

In theoretical and computational chemistry, the tautomeric forms of 4,6-dimethyl-2-mercaptopyrimidine, a related compound, were examined using density functional theory (DFT) by Martos-Calvente et al. (2003). This study provided insight into the molecular structures and spectral characteristics of the compound, demonstrating the compound's relevance in theoretical studies (R. Martos-Calvente, V. A. L. P. O’Shea, J. Campos-Martín, & J. Fierro, 2003).

Anticancer Properties

The anticancer properties of complexes containing 4,6-Dimethyl-1H-pyrimidine-2-thione have also been explored. Babgi et al. (2021) synthesized and studied the anticancer properties of a copper(I)-phosphine complex, revealing its potential as a therapeutic agent against certain cancer cell lines (Bandar A. Babgi, Jalal Alsayari, B. Davaasuren, A. Emwas, Mariusz Jaremko, M. Abdellattif, & M. Hussien, 2021).

Safety and Hazards

Sigma-Aldrich provides “4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride” as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity .

Biochemical Analysis

Biochemical Properties

4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiol-containing enzymes, potentially inhibiting their activity through the formation of disulfide bonds. This interaction can affect the enzyme’s catalytic activity, leading to changes in metabolic pathways . Additionally, this compound may interact with nucleic acids, influencing processes such as DNA replication and transcription.

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site or forming covalent bonds with essential amino acid residues . This inhibition can lead to a decrease in the enzyme’s catalytic efficiency, affecting the overall metabolic pathway. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a specific dosage level is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For example, the compound may inhibit key enzymes in the glycolytic pathway, leading to a decrease in ATP production and overall energy metabolism . Additionally, this compound can affect the levels of specific metabolites, influencing the metabolic flux within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its overall effects. The compound may be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting metabolic enzymes and cellular metabolism.

Properties

IUPAC Name

4,6-dimethyl-1H-pyrimidine-2-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.ClH/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHPDWLNROMIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=S)N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182455
Record name 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride
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Molecular Weight

176.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62501-45-5, 28176-16-1
Record name 2(1H)-Pyrimidinethione, 4,6-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62501-45-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Pyrimidinethione, 4,6-dimethyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28176-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride
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Record name 4,6-Dimethyl-1H-pyrimidine-2-thione monohydrochloride
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Record name 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride
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Record name 4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride
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